
(3',2-Difluorobiphenyl-4-yl)methanamine
Overview
Description
(3’,2-Difluorobiphenyl-4-yl)methanamine is a chemical compound with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol1. It has gained a lot of attention from the scientific community due to its potential applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of (3’,2-Difluorobiphenyl-4-yl)methanamine. However, it’s available for purchase from various suppliers for pharmaceutical testing23.Molecular Structure Analysis
The molecular structure of (3’,2-Difluorobiphenyl-4-yl)methanamine is defined by its molecular formula, C13H11F2N. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.Chemical Reactions Analysis
Specific chemical reactions involving (3’,2-Difluorobiphenyl-4-yl)methanamine are not available in the current resources. Further research and experimentation would be needed to determine its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of (3’,2-Difluorobiphenyl-4-yl)methanamine are not fully detailed in the available resources. Its molecular weight is known to be 219.23 g/mol1.Scientific Research Applications
Catalytic Applications
- (3',2-Difluorobiphenyl-4-yl)methanamine and its derivatives have been utilized in catalytic applications. For instance, derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and employed in catalytic processes involving C–H bond activation and unsymmetrical pincer palladacycles. These catalysts showed good activity and selectivity in various reactions (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving derivatives of (3',2-Difluorobiphenyl-4-yl)methanamine, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes displayed significant photocytotoxicity under red light and were used for cellular imaging in cancer cells, demonstrating potential in cancer therapy (Basu et al., 2014).
Synthesis and Characterization of Novel Compounds
- Various derivatives of (3',2-Difluorobiphenyl-4-yl)methanamine, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized and characterized. These novel compounds were studied using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, contributing to the field of organic chemistry (Shimoga et al., 2018).
Schiff Base Synthesis and Anticonvulsant Activity
- Schiff bases of 3-aminomethyl pyridine, a derivative of (3',2-Difluorobiphenyl-4-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Some compounds exhibited significant seizures protection, indicating potential applications in neuropharmacology (Pandey & Srivastava, 2011).
Applications in Organic Light-Emitting Devices
- Novel 2,4-difluorophenyl-functionalized arylamine derivatives, related to (3',2-Difluorobiphenyl-4-yl)methanamine, have been synthesized and utilized in organic light-emitting devices. These compounds improved the efficiency and luminance of the devices, demonstrating potential in the field of optoelectronics (Li et al., 2012).
Safety And Hazards
Future Directions
(3’,2-Difluorobiphenyl-4-yl)methanamine has potential applications in various fields of research and industry1. However, specific future directions are not outlined in the available resources. Further research is needed to explore its potential uses and benefits.
Please note that this analysis is based on the currently available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
[3-fluoro-4-(3-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYHVHPSCUVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3',2-Difluorobiphenyl-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




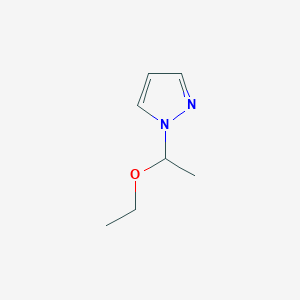
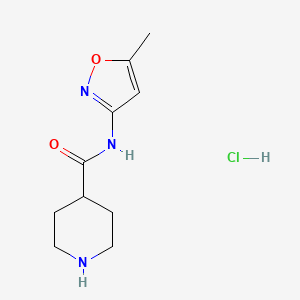
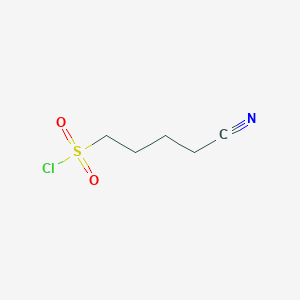

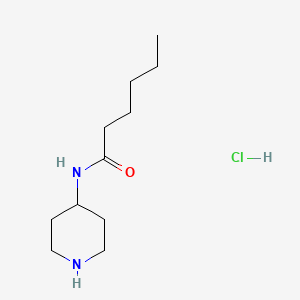
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
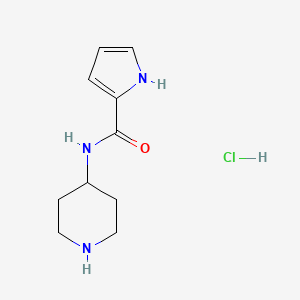
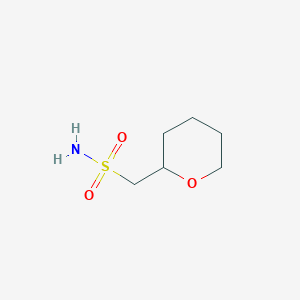
![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)
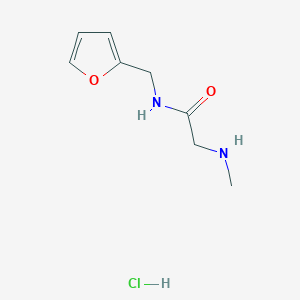
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
